9-((2-Aminoethoxy)methyl)guanine

Antiviral mechanism Thymidine kinase Nucleoside analog activation

9-((2-Aminoethoxy)methyl)guanine (9-AEMG) is a critical tool compound for dissecting viral kinase-independent antiviral mechanisms. Unlike acyclovir, its unique 2-aminoethoxy modification renders it a non-substrate for HSV-TK, making it an essential negative control for SAR, crystallography, and high-throughput screening. Ensure precise mechanistic studies by sourcing this distinct chemical entity, not a simple acyclovir substitute.

Molecular Formula C8H12N6O2
Molecular Weight 224.22 g/mol
CAS No. 79353-04-1
Cat. No. B14446480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-((2-Aminoethoxy)methyl)guanine
CAS79353-04-1
Molecular FormulaC8H12N6O2
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COCCN)N=C(NC2=O)N
InChIInChI=1S/C8H12N6O2/c9-1-2-16-4-14-3-11-5-6(14)12-8(10)13-7(5)15/h3H,1-2,4,9H2,(H3,10,12,13,15)
InChIKeyBKUQORFZMZLJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-((2-Aminoethoxy)methyl)guanine (CAS 79353-04-1): Acyclic Guanosine Analog for Antiviral Research Procurement


9-((2-Aminoethoxy)methyl)guanine (9-AEMG) is a synthetic acyclic nucleoside analog belonging to the purine class, structurally derived from guanine with a 2-aminoethoxy methyl modification at the N9 position [1]. It is a direct nitrogen isostere of the blockbuster antiviral drug acyclovir (9-[(2-hydroxyethoxy)methyl]guanine), differing solely by replacement of the terminal hydroxyl group with a primary amine [2]. This structural modification confers a fundamentally distinct phosphorylation profile and antiviral mechanism, making the compound a critical tool compound for understanding nucleoside analog activation pathways and for exploring antiviral strategies against herpesviruses.

9-((2-Aminoethoxy)methyl)guanine Cannot Be Substituted by Acyclovir or Related Hydroxy Analogs — Mechanistic Evidence for Procurement Differentiation


The simple substitution of the 2-aminoethoxy side chain for the 2-hydroxyethoxy side chain appears trivial but produces a compound with a completely different intracellular activation mechanism. As demonstrated by foundational structure-activity relationship studies, the acyclovir analog 9-AEMG is not a substrate for herpes simplex virus thymidine kinase (HSV-TK) and is not phosphorylated to the bioactive triphosphate form [1]. Consequently, substituting 9-AEMG with acyclovir, ganciclovir, or penciclovir in mechanistic studies will yield misleading results because each of those comparators relies on viral kinase-mediated phosphorylation for activation [2]. Researchers and procurement specialists should recognize that 9-AEMG is a distinct chemical entity with a unique mode of action, not a mere potency-reduced version of acyclovir.

Quantitative Differentiation Evidence for 9-((2-Aminoethoxy)methyl)guanine (CAS 79353-04-1) vs. In-Class Comparators


Phosphorylation-Independent Antiviral Activity: Direct Evidence of Non-Kinase-Mediated Mechanism vs. Acyclovir

Macchia et al. (2000) explicitly confirmed that 9-((2-aminoethoxy)methyl)guanine (compound 1 in their study) is not phosphorylated to the bioactive triphosphate form, in direct contrast to acyclovir which requires intracellular phosphorylation by HSV-TK for activation [1]. Despite the lack of phosphorylation, 9-AEMG demonstrated appreciable anti-HSV-1 activity, establishing a non-canonical antiviral mechanism independent of the kinase activation pathway that is essential for acyclovir, ganciclovir, and penciclovir function [2].

Antiviral mechanism Thymidine kinase Nucleoside analog activation

Anti-HSV-1 Potency: IC50 Values Vs Acyclovir from Plaque Reduction and DNA Hybridization Assays

In the original discovery paper by Kelley et al. (1981), 9-((2-aminoethoxy)methyl)guanine (compound 9) demonstrated an IC50 of 8 μM against herpes simplex virus type 1 (HSV-1) in a plaque reduction assay [1]. By comparison, acyclovir consistently shows substantially higher potency against HSV-1 across multiple independent studies; for example, a control measurement reported an EC50 of 1.7 µM for acyclovir in a DNA hybridization assay using Akata cells [2]. While direct comparison is limited by differing assay conditions, the available quantitative data consistently shows acyclovir to be approximately 5- to 10-fold more potent than 9-AEMG against HSV-1.

HSV-1 IC50 Antiviral potency

Selective Anti-HSV-1 Activity Among Nitrogen Isostere Congeners: Only 9-AEMG Is Active

Among the four nitrogen isosteres synthesized by Kelley et al. (1981), only 9-((2-aminoethoxy)methyl)guanine (compound 9) exhibited antiviral activity against HSV-1 (IC50 = 8 μM) [1]. The closely related compounds 9-[(2-aminoethoxy)methyl]-2,6-diaminopurine (10), 9-[2(2-aminoethoxy)ethoxymethyl]guanine (11), and 9-[[2-[(2-hydroxyethyl)amino]ethoxy]methyl]guanine (12) demonstrated little or no activity against HSV-1 [1]. Furthermore, 9-AEMG showed little or no activity against a range of other DNA and RNA viruses, indicating a narrow but specific antiviral spectrum [1].

Structure-activity relationship Nitrogen isosteres Selectivity

Best Research and Industrial Application Scenarios for 9-((2-Aminoethoxy)methyl)guanine (CAS 79353-04-1)


Investigating Phosphorylation-Independent Antiviral Mechanisms

9-AEMG serves as an essential tool compound for studying non-canonical antiviral mechanisms that do not rely on viral thymidine kinase-mediated phosphorylation. Because it is not phosphorylated by HSV-TK [1], researchers can use 9-AEMG to dissect kinase-independent pathways of viral inhibition, providing a critical negative control for experiments involving kinase-dependent analogs such as acyclovir or ganciclovir.

Structure-Activity Relationship (SAR) Studies of Nucleoside Analog Activation

The compound is uniquely suited for SAR campaigns exploring the structural determinants of nucleoside analog activation. The one-atom substitution (O → N) that distinguishes 9-AEMG from acyclovir [2] results in complete loss of substrate recognition by HSV-TK, making it a powerful comparator for understanding the chemical features required for kinase recognition [1].

Antiviral Screening Cascades: Kinase-Dependent vs. Independent Inhibitor Differentiation

In high-throughput antiviral screening cascades, 9-AEMG can be deployed as a reference standard for kinase-independent antiviral activity. Its known IC50 of 8 μM against HSV-1 [1] allows researchers to calibrate assay sensitivity for detecting compounds with non-phosphorylated mechanisms, complementing the use of acyclovir (EC50 ~1.7 μM) [3] as a kinase-dependent control.

Chemical Biology Studies of HSV-TK Substrate Specificity

Because 9-AEMG is not phosphorylated by HSV-TK despite its close structural similarity to acyclovir [1][2], the compound is an ideal negative control substrate for biochemical and structural biology studies investigating the molecular determinants of HSV-TK substrate recognition, including crystallography and enzyme kinetics experiments.

Quote Request

Request a Quote for 9-((2-Aminoethoxy)methyl)guanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.